(Z)-4-(N,N-diisobutylsulfamoyl)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide
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Description
(Z)-4-(N,N-diisobutylsulfamoyl)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a useful research compound. Its molecular formula is C24H31N3O5S3 and its molecular weight is 537.71. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Electrophysiological Activity
Research on N-substituted imidazolylbenzamides and benzene-sulfonamides, including studies on compounds with similar structures to the one of interest, have demonstrated significant electrophysiological activity, highlighting their potential as class III electrophysiological agents. These compounds have shown potency in vitro, comparable to known selective class III agents, indicating the potential viability of the sulfamoyl and methylsulfonyl groups for producing significant cardiac electrophysiological effects (Morgan et al., 1990).
Anticonvulsant Properties
Zonisamide, a synthetic 1,2-benzisoxazole-3-methanesulfonamide, is noted for its anticonvulsant properties. Although not the exact compound , zonisamide shares structural similarities, particularly in the sulfonamide moiety. It operates through a dual mechanism, affecting voltage-sensitive sodium and T-type calcium channels, without significant impact on L-type calcium currents. This dual action may explain its efficacy in patients resistant to other antiepileptic drugs (AEDs), providing insights into the therapeutic potential of related sulfonamide derivatives (Leppik, 2004).
Anticancer Activity
Compounds featuring the sulfonamide moiety, similar to the target compound, have been explored for their anticancer activities. Derivatives such as indapamide have been synthesized to exhibit pro-apoptotic effects on cancer cell lines, indicating the potential utility of sulfonamide derivatives in cancer therapy. This suggests a broad application of sulfonamide-containing compounds in the development of novel anticancer agents (Yılmaz et al., 2015).
Carbonic Anhydrase Inhibition
Research on sulfonamide derivatives has also highlighted their role as inhibitors of carbonic anhydrases, enzymes critical in various physiological processes. Novel small molecules featuring a sulfonamide moiety have been developed to inhibit carbonic anhydrase isoforms, demonstrating significant selectivity and potency. This inhibitory activity is crucial for exploring therapeutic applications in conditions like glaucoma, edema, and certain types of cancer, further emphasizing the pharmaceutical importance of sulfonamide derivatives (Alkhaldi et al., 2020).
Properties
IUPAC Name |
4-[bis(2-methylpropyl)sulfamoyl]-N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O5S3/c1-16(2)14-27(15-17(3)4)35(31,32)19-9-7-18(8-10-19)23(28)25-24-26(5)21-12-11-20(34(6,29)30)13-22(21)33-24/h7-13,16-17H,14-15H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IANJKYHRQWLMKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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